molecular formula C18H18N2O6S B15011679 Methyl 4-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]oxy}benzoate

Methyl 4-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]oxy}benzoate

Cat. No.: B15011679
M. Wt: 390.4 g/mol
InChI Key: BBXDAXCPIMPAEH-UHFFFAOYSA-N
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Description

METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a benzoate ester. It is primarily used in the synthesis of other chemical compounds and has significant applications in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with acetic anhydride to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE involves the inhibition of key enzymes. For instance, in herbicidal applications, it inhibits acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately plant death . In medicinal applications, the compound’s mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: METHYL 4-{[2-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)ACETYL]OXY}BENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a synthetic intermediate and an active compound in various applications sets it apart from other similar compounds .

Properties

Molecular Formula

C18H18N2O6S

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 4-[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]oxybenzoate

InChI

InChI=1S/C18H18N2O6S/c1-11-8-12(2)20-18(19-11)27-10-16(22)25-9-15(21)26-14-6-4-13(5-7-14)17(23)24-3/h4-8H,9-10H2,1-3H3

InChI Key

BBXDAXCPIMPAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)OC2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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